2-Fluoro-6-methylpyridin-3-ol
Description
2-Fluoro-6-methylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a fluorine atom at position 2, and a methyl group at position 6 of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-fluoro-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIQUMOZVIWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625719 | |
| Record name | 2-Fluoro-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-87-0 | |
| Record name | 2-Fluoro-6-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209328-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450-500°C) can yield fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of fluorination and pyridine chemistry can be applied to scale up the synthesis for industrial purposes. The use of efficient fluorinating agents and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylpyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the fluorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-6-methylpyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use in drug development.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylpyridin-3-ol involves its interaction with molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Fluoro-6-methylpyridin-3-ol with analogous pyridin-3-ol derivatives, focusing on substituent variations, molecular properties, and inferred reactivity:
Key Research Findings and Trends
Electronic Effects of Substituents
- Fluorine vs.
- Methyl vs. Hydroxymethyl : The methyl group in this compound offers steric hindrance without introducing additional polarity, unlike hydroxymethyl derivatives (e.g., 2-Bromo-6-(hydroxymethyl)pyridin-3-ol), which may enhance water solubility .
Biological Activity
2-Fluoro-6-methylpyridin-3-ol, with the molecular formula CHFNO, is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxyl group, a fluorine atom, and a methyl group, which contribute to its unique biochemical properties and potential therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .
2. Anticancer Activity
The compound has also been studied for its anticancer properties. It has demonstrated the ability to inhibit growth in several cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The interaction of this compound with specific proteins involved in cancer progression has been highlighted in various studies .
3. Enzyme Interaction
This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the context, this interaction can lead to either inhibition or activation of enzymatic activity, influencing drug efficacy and metabolism .
The biological activity of this compound is largely attributed to its structural features:
- The fluorine atom enhances binding affinity to target proteins or enzymes.
- The hydroxyl group participates in hydrogen bonding, stabilizing interactions with molecular targets.
These interactions can modulate various cellular processes, including signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Fluorine at position 2 | Moderate antimicrobial properties |
| 2,6-Difluoropyridine | Two fluorines | Enhanced lipophilicity; limited biological data |
| 3-Fluoropyridine | Fluorine at position 3 | Anticancer properties but less studied |
| This compound | Fluorine at position 2, methyl at position 6, hydroxyl at position 3 | Significant antimicrobial and anticancer properties |
Case Studies and Research Findings
Study on Antimicrobial Activity:
A recent study evaluated the effectiveness of this compound against common bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential as an antimicrobial agent .
Anticancer Mechanism Investigation:
In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines. Flow cytometry analysis revealed increased apoptosis rates associated with the compound's treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
